2,5-dimethoxy-N,N-bis(propan-2-yl)benzene-1-sulfonamide
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Overview
Description
2,5-Dimethoxy-N,N-bis(propan-2-yl)benzene-1-sulfonamide is an organic compound characterized by its unique structural features It contains a benzene ring substituted with two methoxy groups at the 2 and 5 positions, and a sulfonamide group at the 1 position, where the nitrogen atom is further substituted with two isopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethoxy-N,N-bis(propan-2-yl)benzene-1-sulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethoxybenzenesulfonyl chloride.
Reaction with Isopropylamine: The sulfonyl chloride is reacted with isopropylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions to maximize yield and purity, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethoxy-N,N-bis(propan-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products
Oxidation: Formation of 2,5-dimethoxybenzaldehyde or 2,5-dimethoxybenzoic acid.
Reduction: Formation of N,N-bis(propan-2-yl)benzene-1-sulfonamide.
Substitution: Formation of this compound derivatives with various substituents.
Scientific Research Applications
2,5-Dimethoxy-N,N-bis(propan-2-yl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,5-dimethoxy-N,N-bis(propan-2-yl)benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The methoxy groups can participate in hydrophobic interactions, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxybenzene-1-sulfonamide: Lacks the isopropyl groups, resulting in different chemical properties and biological activities.
2,5-Dimethoxy-N,N-dimethylbenzene-1-sulfonamide: Contains methyl groups instead of isopropyl groups, affecting its steric and electronic properties.
Uniqueness
2,5-Dimethoxy-N,N-bis(propan-2-yl)benzene-1-sulfonamide is unique due to the presence of isopropyl groups, which influence its solubility, reactivity, and biological activity. These structural features make it a valuable compound for various applications in scientific research.
Properties
IUPAC Name |
2,5-dimethoxy-N,N-di(propan-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4S/c1-10(2)15(11(3)4)20(16,17)14-9-12(18-5)7-8-13(14)19-6/h7-11H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOUBCWNEIGRMPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)S(=O)(=O)C1=C(C=CC(=C1)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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